4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol
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Overview
Description
Scientific Research Applications
4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. For instance, Schiff base compounds have been studied for their antimicrobial and anticancer effects . Additionally, the thermochromic behavior of similar compounds could be further investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the imine: The reaction between 2-ethoxybenzaldehyde and 4-bromo-2-aminophenol in the presence of an acid catalyst forms the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol
- 4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol
Uniqueness
4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol is unique due to the presence of both bromine and ethoxybenzyl groups, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the ethoxybenzyl group influences its solubility and interaction with biological targets .
Properties
IUPAC Name |
4-bromo-2-[(2-ethoxyphenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-2-20-16-6-4-3-5-12(16)10-18-11-13-9-14(17)7-8-15(13)19/h3-9,11,19H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCWPKKQWXEVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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